2-(4-Methoxymethylphenyl)ethanethiol
Description
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-11-8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFHMCLRAAZQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Mediated Thiolation
Reaction Scheme :
Conditions :
Mechanistic Insights :
Thiourea acts as a sulfur donor, forming an intermediate isothiouronium salt. Acidic hydrolysis releases the thiol. This method avoids harsh reducing agents but requires careful pH control to prevent oxidation of the thiol product.
Sodium Hydrosulfide (NaSH) Displacement
Reaction Scheme :
Conditions :
Optimization :
Higher yields are achieved in polar aprotic solvents due to improved nucleophilicity of SH⁻. Side reactions, such as elimination to form alkenes, are minimized by maintaining anhydrous conditions.
Reduction of Disulfides or Sulfur-Containing Intermediates
Disulfide reduction offers a pathway to avoid handling volatile thiols directly.
Zinc-Acid Reduction of Disulfides
Reaction Scheme :
Conditions :
Limitations :
Requires prior synthesis of the disulfide, often via oxidative coupling of thiols.
Catalytic Hydrogenation of Thioacetates
Reaction Scheme :
Conditions :
Advantages :
Avoids acidic conditions, making it suitable for acid-sensitive substrates.
Thiolation via Mitsunobu Reaction
The Mitsunobu reaction enables direct conversion of alcohols to thiols using thiocarboxylic acids.
Reaction Scheme :
Conditions :
-
Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine
-
Solvent: Tetrahydrofuran (THF)
-
Hydrolysis: NaOH (1M), 25°C
Challenges :
Requires stoichiometric phosphine and azodicarboxylate, increasing cost.
Comparative Analysis of Methods
The table below summarizes key parameters for each method:
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Thiourea hydrolysis | Ethyl chloride | 68–72 | 95 | Low cost, simple setup | Requires acidic hydrolysis |
| NaSH displacement | Ethyl bromide | 85 | 98 | High yield, scalable | Hygroscopic conditions |
| Zn/HCl reduction | Disulfide | 90 | 97 | Avoids direct thiol handling | Multi-step synthesis |
| Catalytic hydrogenation | Thioacetate | 78 | 99 | Mild conditions | Requires H₂ pressure |
| Mitsunobu reaction | Ethanol | 65 | 93 | Converts alcohol directly | Expensive reagents |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxymethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers and other sulfur-containing compounds.
Scientific Research Applications
2-(4-Methoxymethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxymethylphenyl)ethanethiol involves its interaction with molecular targets through the sulfhydryl group. This group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Ethanethiol Derivatives
Structural and Physicochemical Properties
The following table summarizes key parameters of 2-(4-Methoxyphenyl)ethanethiol and analogous compounds:
Key Observations:
- Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-rich aromaticity, contrasting with the pyridyl group in 2-(2-Pyridyl)ethanethiol (electron-deficient due to nitrogen). This difference influences reactivity; for example, the pyridyl group enhances metal-binding affinity, while the methoxyphenyl group may stabilize charge in redox reactions .
- Thiol vs. Alcohol: Replacing -SH with -OH (as in 2-(4-Methoxyphenyl)ethanol) drastically alters properties: the thiol is more acidic (pKa ~10 vs. ~16 for alcohols) and prone to oxidation, making it more reactive in nucleophilic substitutions .
Nucleophilicity and Catalytic Roles
- 2-(4-Methoxyphenyl)ethanethiol: The thiol group acts as a soft nucleophile, suitable for forming thioethers or modifying gold surfaces. The methoxy group’s electron-donating nature may slightly reduce thiol acidity compared to unsubstituted ethanethiol.
- WR-1065: The presence of two amino groups enhances its ability to chelate metals and inhibit enzymes like topoisomerase II, contributing to radioprotective effects in clinical settings .
- 2-(Butylamino)ethanethiol: The butyl chain introduces steric hindrance, limiting its utility in small-molecule reactions but making it effective in polymer functionalization .
Biological Activity
2-(4-Methoxymethylphenyl)ethanethiol is a thiol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C11H14OS
- Molecular Weight: 198.30 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiols, it was found to inhibit the growth of several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents against resistant strains.
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.7 |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The biological activity of this compound is primarily attributed to its thiol group, which can interact with various biological molecules. The proposed mechanisms include:
- Reactive Oxygen Species Generation: The compound may enhance ROS production, contributing to its anticancer effects.
- Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of thiols similar to this compound:
- Case Study on Antimicrobial Efficacy: A clinical trial assessed the effectiveness of thiol compounds in treating skin infections caused by antibiotic-resistant bacteria. The results showed a significant reduction in infection rates among patients treated with formulations containing thiols.
- Case Study on Cancer Treatment: A research group conducted a study on the effects of thiols on tumor growth in mice models. Treatment with a thiol derivative led to a marked decrease in tumor size compared to control groups.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methoxymethylphenyl)ethanethiol, and how do reaction conditions influence yield?
Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The methoxymethyl (-CH₂OCH₃) group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution. This increases the nucleophilicity of the ethanethiol group, enhancing its reactivity in disulfide formation or alkylation reactions. Comparative studies with non-methoxy analogs (e.g., 2-phenylethanethiol) show faster oxidation rates for this compound due to reduced steric hindrance .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals distinct signals for the methoxymethyl protons (~δ 3.3 ppm) and aromatic protons (δ 6.8–7.2 ppm). The thiol proton (δ ~1.5 ppm) may appear broad due to exchange .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 198.12 g/mol) and fragments indicative of methoxymethyl cleavage .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves disulfide byproducts, while GC-MS tracks volatile degradation products .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiol via hydrogen bonding, reducing oxidation. Non-polar solvents (e.g., hexane) increase disulfide formation due to limited solubility .
-
pH Dependence : Under acidic conditions (pH < 5), protonation of the thiol group (-SH → -SH₂⁺) inhibits nucleophilic reactivity. At pH > 8, deprotonation (-S⁻) accelerates oxidation but enhances alkylation efficiency .
- Data Table : Stability Under Varying Conditions
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 3, H₂O | 48 | Disulfide formation |
| pH 9, DMF | 12 | Thiolate oxidation |
| Neutral, hexane | 72 | Minimal degradation |
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 58% vs. 72%) arise from differences in reagent purity, moisture control, and reaction scaling. For reproducibility:
- Use anhydrous solvents and rigorously dry glassware to prevent thiol oxidation .
- Optimize stoichiometry: A 1.2:1 molar ratio of NaSH to aryl halide minimizes byproducts .
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to avoid over-oxidation .
Future Research Directions
- Biocatalytic Synthesis : Explore enzymatic thiolation using cysteine desulfurases or thioredoxin systems for greener synthesis .
- Structure-Activity Relationships : Modify the methoxymethyl group to study its impact on antioxidant or metal-chelating properties .
- Computational Modeling : Predict reactivity using DFT calculations to optimize transition states in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
